1-[2-(Decyloxy)ethoxy]decane
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Overview
Description
1-[2-(Decyloxy)ethoxy]decane is an organic compound with the molecular formula C22H46O2. It is a liquid at room temperature and is known for its unique structural properties, which include two decyloxy groups attached to an ethoxy chain. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Decyloxy)ethoxy]decane can be synthesized through a multi-step process involving the reaction of decanol with ethylene oxide to form 2-(decyloxy)ethanol. This intermediate is then reacted with another equivalent of decanol under acidic or basic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Decyloxy)ethoxy]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Decanoic acid and 2-(decyloxy)ethanoic acid.
Reduction: 1-decanol and 2-(decyloxy)ethanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-[2-(Decyloxy)ethoxy]decane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[2-(Decyloxy)ethoxy]decane involves its interaction with lipid membranes due to its amphiphilic structure. The decyloxy groups interact with the hydrophobic core of the membrane, while the ethoxy chain interacts with the hydrophilic surface. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery and membrane studies.
Comparison with Similar Compounds
- 1-[2-(Octyloxy)ethoxy]octane
- 1-[2-(Hexyloxy)ethoxy]hexane
- 1-[2-(Dodecyloxy)ethoxy]dodecane
Comparison: 1-[2-(Decyloxy)ethoxy]decane is unique due to its specific chain length and the presence of two decyloxy groups. Compared to similar compounds with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and interaction with lipid membranes. This makes it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance.
Properties
IUPAC Name |
1-(2-decoxyethoxy)decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPNGFMODYIPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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